4-Bromo-1-chloro-2,7-naphthyridine
Overview
Description
4-Bromo-1-chloro-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Naphthyridines, the class of compounds to which it belongs, are known to have a wide range of biological activities .
Mode of Action
It’s known that alkyl halides can react with naphthyridines to furnish the corresponding n-alkylsubstituted naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
Biochemical Pathways
Naphthyridines are known to have a variety of applications such as anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory and anti-oxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-chloro-2,7-naphthyridine typically involves the halogenation of 2,7-naphthyridine. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the halogen atoms at the desired positions on the naphthyridine ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors. These reactors ensure precise control over reaction parameters such as temperature, pressure, and reagent concentration, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-chloro-2,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Cross-Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed: The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-Bromo-1-chloro-2,7-naphthyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific electronic or photophysical properties.
Comparison with Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with different substitution patterns.
1,8-Naphthyridine: Known for its diverse biological activities and applications in medicinal chemistry.
4-Bromo-1-chloro-1,8-naphthyridine: A closely related compound with similar halogenation but different ring positions.
Uniqueness: 4-Bromo-1-chloro-2,7-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
4-bromo-1-chloro-2,7-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-7-4-12-8(10)6-3-11-2-1-5(6)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGSESNVOYYPHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CN=C2Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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